![molecular formula C20H18FN3O4 B2552453 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 899740-04-6](/img/structure/B2552453.png)

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

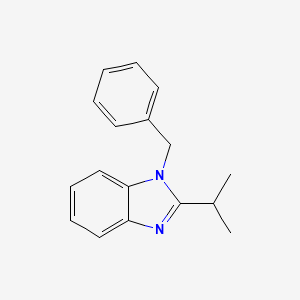

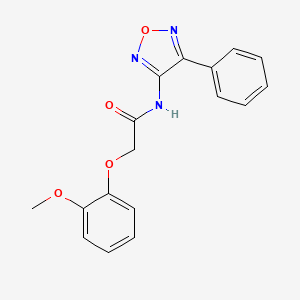

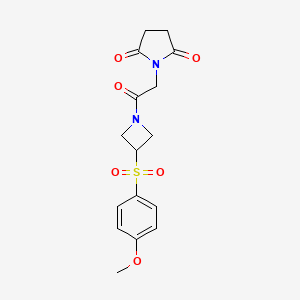

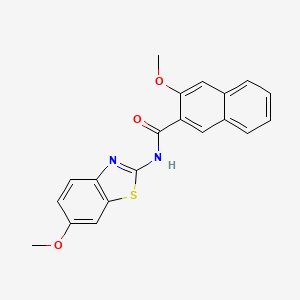

The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the compound . The first paper discusses 2-phenyl-N-(pyrazin-2-yl)acetamide, which shares a similar acetamide group and aromatic substitution pattern . The second paper focuses on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another compound with an acetamide moiety and aromatic rings, although it includes an isopropylphenoxy group instead of the dimethoxyphenyl and fluorophenyl groups .

Synthesis Analysis

The synthesis of related compounds involves the use of various organic chemistry techniques such as stirring of precursor compounds in dry solvents, followed by the addition of reagents like lutidine and TBTU in cooled conditions . The synthesis process typically yields a crude product that is then recrystallized to achieve purity. The methods used for these related compounds could potentially be adapted for the synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide, with appropriate modifications to account for the different substituents.

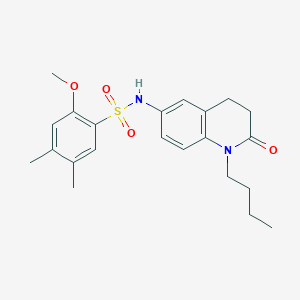

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) data is used to confirm geometrical parameters, while density functional theory (DFT) calculations, such as those performed with Gaussian09 software, can optimize the molecular structure and predict vibrational frequencies . These techniques could be applied to determine the molecular structure of 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions for the compound , they do describe the reactivity of similar compounds. For instance, the presence of acetamide groups in these compounds suggests potential reactivity at the amide linkage, which could be explored through various organic reactions. The papers also mention the use of molecular docking to study interactions with biological targets, which implies that the compound could participate in biochemical reactions relevant to its potential use as a drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been elucidated using spectroscopic techniques such as FT-IR, NMR, and LC-MS . These methods can provide information on the compound's stability, charge distribution, and potential for forming intermolecular interactions, such as hydrogen bonds. The first hyperpolarizability of these compounds is also calculated to assess their role in nonlinear optics . Such analyses could be conducted for 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide to determine its physical and chemical characteristics.

Scientific Research Applications

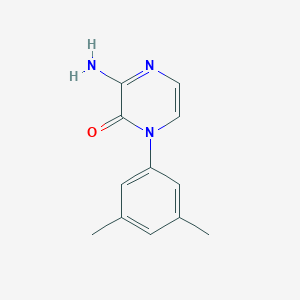

Cardiotonic Agents

Research has explored dihydropyridazinone derivatives as potent positive inotropes, demonstrating significant cardiotonic activity in animal models. Such compounds have shown to improve cardiac contractility, highlighting their potential in treating heart failure (Robertson et al., 1986).

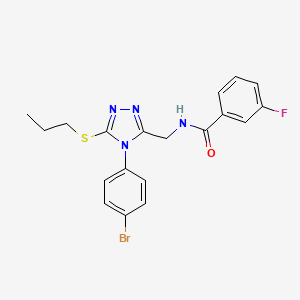

Radioligands for PET Imaging

A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with fluorine atoms in their structures, have been developed as selective ligands for the translocator protein (18 kDa). These compounds are designed for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET), which is crucial for studying various neurological and inflammatory conditions (Dollé et al., 2008).

Ligand-Protein Interactions

The study of bioactive benzothiazolinone acetamide analogs has included spectroscopic and quantum mechanical analyses, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking with Cyclooxygenase 1 (COX1) suggests potential anti-inflammatory applications (Mary et al., 2020).

Peripheral Benzodiazepine Receptor Studies

Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These findings indicate their utility in studying PBR expression in neurodegenerative disorders through biodistribution studies in animal models, potentially aiding in the diagnosis and understanding of such diseases (Fookes et al., 2008).

properties

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-27-13-7-9-18(28-2)14(11-13)16-8-10-20(26)24(23-16)12-19(25)22-17-6-4-3-5-15(17)21/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYPCYZUCYPHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)